REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4](I)[CH:3]=1.[CH3:10][N:11]1[C:15](B2OC(C)(C)C(C)(C)O2)=[CH:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CCCCCCC>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:15]2[N:11]([CH3:10])[N:12]=[CH:13][CH:14]=2)[CH:3]=1 |f:2.3.4,5.6.7.8.9|
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Name
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|
Quantity
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6.189 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(N)C=C1)I
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Name
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|
Quantity
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7.62 g
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Type
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reactant
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Smiles
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CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
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Name
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Quantity
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13.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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0.997 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CCCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was flushed with Ar
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Type
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ADDITION
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Details
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1,4-dioxane (61.0 ml) and water (20.35 ml) were added in sequence
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Type
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CUSTOM
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Details
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A reflux condenser was attached
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Type
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TEMPERATURE
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Details
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After being cooled to room temperature
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Type
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ADDITION
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Details
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the mixture was diluted with water and EtOAc (a small amount of brine
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aq. layer was extracted with EtOAc (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was partially purified by chromatography on silica gel (30 to 80% EtOAc/Heptane)
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Type
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ADDITION
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Details
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The partially purified product was taken up in a boiling mixture of heptane (100-mL) and EtOAc (5 mL)
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Type
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CUSTOM
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Details
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to give an opaque solution
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Type
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ADDITION
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Details
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A 250-mL flask containing the solid
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature after 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
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the solid was collected by filtration
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Type
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WASH
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Details
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washed with heptane (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried under a stream of N2 for 20 min
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Duration
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20 min
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Name
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|
Type
|
product
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Smiles
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ClC1=CC(=C(N)C=C1)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.97 mmol | |
AMOUNT: MASS | 3.732 g | |
YIELD: PERCENTYIELD | 73.6% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |